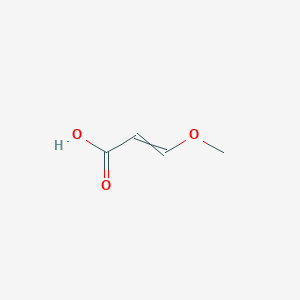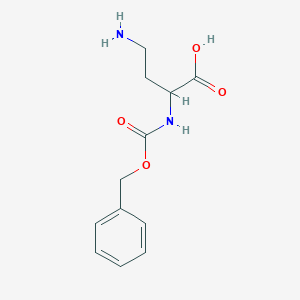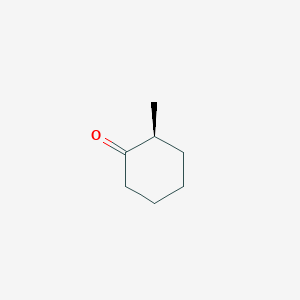
(2S)-2-methylcyclohexan-1-one
Übersicht
Beschreibung
(2S)-2-methylcyclohexan-1-one is an organic compound with the molecular formula C7H12O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a cyclohexanone derivative, where a methyl group is attached to the second carbon in the S-configuration. It is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and fragrance industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2S)-2-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-methylcyclohex-2-en-1-one using a chiral catalyst. This method ensures the selective formation of the (2S)-enantiomer. Another method involves the enantioselective reduction of 2-methylcyclohexanone using chiral reducing agents.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation processes. The use of chiral catalysts, such as rhodium or ruthenium complexes, is crucial to achieve high enantioselectivity. The reaction conditions typically include moderate temperatures and pressures to optimize yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylcyclohexane-1,2-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-methylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: 2-methylcyclohexane-1,2-dione
Reduction: 2-methylcyclohexanol
Substitution: Products vary based on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(2S)-2-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantioselective properties make it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the fragrance industry due to its pleasant odor. It is also used as an intermediate in the production of various chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-methylcyclohexan-1-one depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the reaction. Its molecular targets and pathways vary based on the reactions it undergoes. For example, in reduction reactions, it interacts with reducing agents to form alcohols, while in oxidation reactions, it forms diketones.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-methylcyclohexan-1-one: The enantiomer of (2S)-2-methylcyclohexan-1-one, differing in the configuration at the second carbon.
Cyclohexanone: The parent compound without the methyl group.
2-methylcyclohexanol: The reduced form of 2-methylcyclohexan-1-one.
Uniqueness: this compound is unique due to its chiral nature and the specific configuration of the methyl group. This configuration imparts distinct chemical and physical properties, making it valuable in enantioselective synthesis and applications requiring specific stereochemistry.
Eigenschaften
IUPAC Name |
(2S)-2-methylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h6H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSAPCRASZRSKS-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427591 | |
| Record name | (2S)-2-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22554-27-4 | |
| Record name | (2S)-2-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


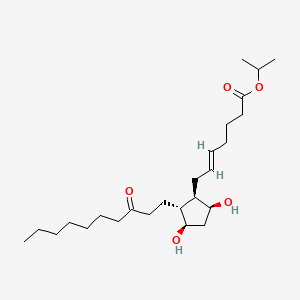
![3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde](/img/structure/B7887429.png)
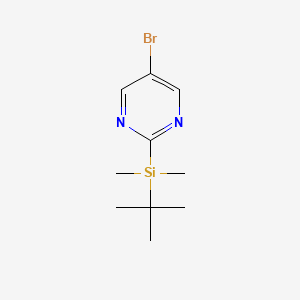
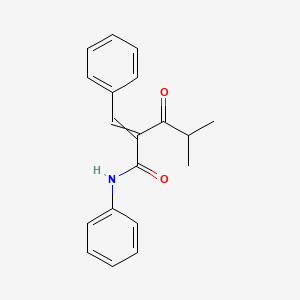
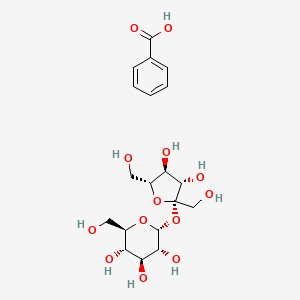
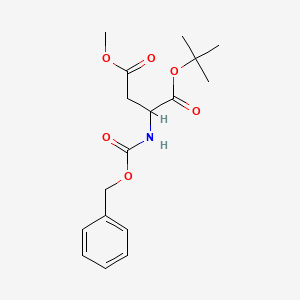
![2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-hydroxypyran-4-one](/img/structure/B7887468.png)
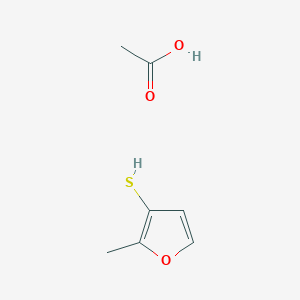
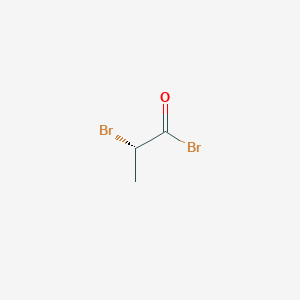
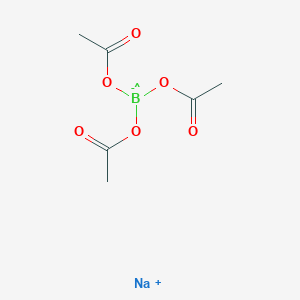
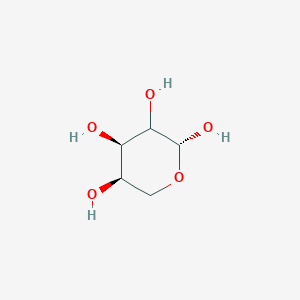
![1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B7887516.png)
